molecular formula C6H6ClNOS B6220993 2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one CAS No. 2758000-95-0

2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one

Cat. No.: B6220993
CAS No.: 2758000-95-0
M. Wt: 175.64 g/mol
InChI Key: GGHPLLUITMHLNA-UHFFFAOYSA-N
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Description

2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorine atom and a methyl group attached to the thiazole ring, making it a unique derivative with specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one typically involves the reaction of 5-methyl-1,2-thiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazole alcohols.

Scientific Research Applications

2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with thiazole-based structures.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to specific sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group enhances its reactivity and potential for diverse applications in various fields .

Properties

CAS No.

2758000-95-0

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-chloro-1-(5-methyl-1,2-thiazol-3-yl)ethanone

InChI

InChI=1S/C6H6ClNOS/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3

InChI Key

GGHPLLUITMHLNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NS1)C(=O)CCl

Purity

95

Origin of Product

United States

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